(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid
Description
Properties
IUPAC Name |
(3S)-4-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGMJLZICKHWIR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375836 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218608-97-0 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Synthesis via Chiral Induction
The Schoellkopf bis-lactam methodology is widely used to introduce the (S)-configuration. Starting from L-aspartic acid derivatives, the amino group is protected with tert-butoxycarbonyl (Boc), followed by coupling with 4-fluorophenylmagnesium bromide under copper catalysis.
Procedure :
- Boc Protection : L-Aspartic acid-4-ester reacts with Boc₂O in tetrahydrofuran (THF) with triethylamine (Et₃N) at 0°C (85% yield, 95% purity).
- Coupling : The Boc-protected intermediate undergoes Grignard addition with 4-fluorophenylmagnesium bromide in THF using CuBr-Me₂S (0.05 mol%) at 0–20°C.
- Hydrolysis : The ester is hydrolyzed with LiOH in THF/H₂O at 40–80°C to yield the free carboxylic acid (92% yield).
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85 | 95% |
| Fluorophenyl Coupling | CuBr-Me₂S, THF, 0–20°C | 78 | 90% |
| Hydrolysis | LiOH, THF/H₂O, 40–80°C | 92 | 98% |
Enzymatic Resolution of Racemic Mixtures
Racemic 3-amino-4-(4-fluorophenyl)butanoic acid is resolved using immobilized penicillin G acylase. The (S)-enantiomer is selectively deprotected, achieving >99% enantiomeric excess (ee).
Procedure :
- Racemic Synthesis : 4-Fluorophenylacetaldehyde undergoes Strecker synthesis with NH₄CN to form the racemic amino nitrile.
- Hydrolysis : The nitrile is hydrolyzed to the racemic acid using HCl (6 M).
- Enzymatic Resolution : Penicillin G acylase in phosphate buffer (pH 7.5) selectively deprotects the (R)-enantiomer, leaving the (S)-isomer intact (82% yield, >99% ee).
Optimization Strategies
Solvent and Catalyst Screening
- Solvents : THF and dichloromethane (DCM) provide optimal solubility for Boc intermediates, while ethyl acetate minimizes side reactions during coupling.
- Catalysts : CuBr-Me₂S outperforms Pd(PPh₃)₄ in fluorophenyl coupling, reducing racemization risk.
Comparative Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| CuBr-Me₂S | THF | 0–20 | 78 | 99 |
| Pd(PPh₃)₄ | DMF | 80 | 65 | 85 |
Boc Deprotection and Acid Stability
The Boc group is stable under basic hydrolysis but requires careful pH control. Acidic conditions (e.g., HCl/dioxane) risk decarboxylation. Optimal hydrolysis uses LiOH in THF/H₂O (1:1) at 60°C.
Analytical Characterization
Chiral HPLC
Chiralpak® IC column (4.6 × 250 mm, 5 μm) with hexane:isopropanol (80:20 + 0.1% TFA) confirms enantiopurity (>99% ee).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 2H, Ar-H), 5.25 (d, 1H, NH), 4.10 (q, 1H, CH), 2.95–2.60 (m, 2H, CH₂), 1.40 (s, 9H, Boc).
- HRMS : [M+H]⁺ calc. 297.33, found 297.31.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors enable precise temperature control during Grignard coupling, improving yield to 85% and reducing reaction time to 2 hours.
Cost-Effective Purification
Crystallization from ethyl acetate/n-heptane (1:3) achieves >99% purity without chromatography.
Challenges and Solutions
Racemization During Coupling
Byproduct Formation
- Impurity : 3% of des-fluoro analog due to incomplete Grignard reaction.
- Mitigation : Use fresh 4-fluorophenylmagnesium bromide and stoichiometric CuBr-Me₂S.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Role as a Building Block
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for the introduction of the fluorophenyl group, which can enhance biological activity and selectivity in drug design.
Peptide Synthesis
This compound is often utilized in peptide synthesis due to its amino acid-like structure. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the construction of complex peptides that may exhibit therapeutic properties.
Anticancer Agents
Research indicates that derivatives of this compound have been investigated for their potential anticancer activities. For instance, compounds derived from this precursor have shown efficacy against specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.
Neurological Disorders
Studies have explored the use of this compound in developing treatments for neurological disorders such as Alzheimer's disease. The incorporation of fluorinated phenyl groups has been linked to improved blood-brain barrier penetration, enhancing the compound's potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity to its target through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the fluorine atom on the phenyl ring.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is unique due to the presence of both the Boc protecting group and the fluorophenyl group. The Boc group provides stability during synthetic procedures, while the fluorophenyl group enhances the compound’s reactivity and binding properties.
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, commonly referred to as Boc-(S)-4-(4-fluorophenyl)butanoic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the presence of a fluorinated phenyl moiety, which can influence its pharmacological properties.
- Molecular Formula : C₁₅H₁₈FNO₄
- Molecular Weight : 297.32 g/mol
- CAS Number : 218608-97-0
- Purity : Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of various bioactive compounds, particularly in the development of inhibitors for enzymes involved in metabolic pathways. The fluorinated phenyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and potency against specific biological targets.
Biological Activity Overview
-
Enzyme Inhibition :
- The compound has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and is a target for diabetes treatment. The incorporation of fluorine into the structure has been shown to enhance binding affinity and selectivity towards DPP-IV compared to non-fluorinated analogs .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: DPP-IV Inhibition
A study focused on the synthesis of various Boc-protected amino acids demonstrated that this compound showed a significant increase in DPP-IV inhibition compared to its non-fluorinated counterparts. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting high potential for therapeutic applications in managing type 2 diabetes .
Case Study 2: Antimicrobial Activity
In vitro assays conducted on derivatives of this compound revealed notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the presence of the fluorine atom was critical for enhancing antimicrobial potency, likely due to increased lipophilicity facilitating membrane penetration .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, and how do they ensure stereochemical purity?
- Methodology : The synthesis typically involves multi-step protocols:
Amino Protection : Use Boc (tert-butoxycarbonyl) to protect the amino group during coupling reactions, as seen in analogous compounds .
Chiral Control : Asymmetric synthesis or resolution via chiral chromatography (e.g., using columns like Chiralpak® IA/IB) to maintain the (S)-configuration .
Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-fluorophenyl group .
- Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC (>98% ee required for pharmaceutical intermediates) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : To assess purity (>95%) and detect trace impurities .
- NMR Spectroscopy : 1H/13C NMR to verify Boc group retention (δ ~1.4 ppm for tert-butyl protons) and fluorophenyl substitution (J coupling ~8-9 Hz for aromatic F) .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
Advanced Research Questions
Q. What strategies mitigate racemization during Boc deprotection or downstream functionalization?
- Controlled Deprotection : Use mild acidic conditions (e.g., TFA/DCM at 0°C) to minimize side reactions .
- Stabilization : Additive-based approaches (e.g., scavengers like triisopropylsilane) to prevent carbocation formation during Boc removal .
- Monitoring : Real-time circular dichroism (CD) or inline IR spectroscopy to detect racemization .
Q. How does the fluorophenyl substituent influence the compound’s stability under physiological conditions?
- Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via LC-MS for hydrolysis of the Boc group or fluorophenyl ring oxidation .
- Thermal Stability : TGA/DSC analysis to determine decomposition thresholds (>150°C typical for Boc-protected acids) .
Q. What are the challenges in crystallizing this compound for structural studies, and how can they be addressed?
- Crystallization Issues : Low solubility in common solvents (e.g., water, ethanol) due to hydrophobic Boc and fluorophenyl groups .
- Solutions :
- Co-Crystallization : Use hydrophilic counterions (e.g., sodium or ammonium salts) .
- Solvent Screening : High-throughput trials with DMSO/water mixtures or acetone/hexane gradients .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar Boc-protected amino acids: How to validate?
- Case Example : reports mp 150–151°C for a Boc-protected hydroxybenzoic acid, while cites 156–160°C for a trifluoromethyl analog.
- Resolution :
- Re-Analysis : Perform DSC with controlled heating rates (2°C/min) to standardize measurements .
- Impurity Check : Use preparative HPLC to isolate pure batches and retest .
Biological Interaction Studies
Q. What in vitro assays are suitable for probing this compound’s bioactivity as a peptide intermediate?
- Assay Design :
Enzyme Inhibition : Test against proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates .
Cellular Uptake : Radiolabel the compound (e.g., 18F isotope) and track uptake in HEK293 or HeLa cells via scintillation counting .
Synthetic Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
